2-Bromo-9beta,11beta-epoxy-6beta-fluoro-16alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

Description

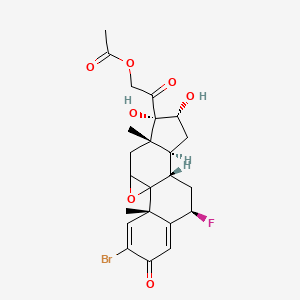

2-Bromo-9β,11β-epoxy-6β-fluoro-16α,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is a synthetic glucocorticoid derivative characterized by multiple functional modifications on its steroidal backbone. Its molecular formula is C₂₄H₃₀BrFO₆ (MW: 513.39 g/mol), with structural features including:

- 2-Bromo substitution: Enhances metabolic stability and receptor binding affinity .

- 9β,11β-Epoxy bridge: Reduces mineralocorticoid activity and improves anti-inflammatory potency .

- 6β-Fluoro group: Increases lipophilicity and prolongs pharmacological duration .

- 16α-Methyl group: Reduces systemic side effects by lowering hepatic metabolism .

- 21-Acetate ester: Improves topical bioavailability by modulating solubility .

This compound is a derivative of paramethasone acetate, designed for enhanced glucocorticoid receptor selectivity and reduced adverse effects .

Properties

CAS No. |

60864-71-3 |

|---|---|

Molecular Formula |

C23H26BrFO7 |

Molecular Weight |

513.3 g/mol |

IUPAC Name |

[2-[(2S,8R,10S,11S,13R,14S,15S)-4-bromo-8-fluoro-13,14-dihydroxy-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H26BrFO7/c1-10(26)31-9-18(29)22(30)17(28)6-11-12-4-15(25)13-5-16(27)14(24)7-21(13,3)23(12)19(32-23)8-20(11,22)2/h5,7,11-12,15,17,19,28,30H,4,6,8-9H2,1-3H3/t11-,12-,15+,17+,19?,20-,21-,22-,23?/m0/s1 |

InChI Key |

VKTRIDLJTSEUMD-AIBLRJPKSA-N |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC3C4([C@H]2C[C@H](C5=CC(=O)C(=C[C@@]54C)Br)F)O3)C)O)O |

Canonical SMILES |

CC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CC(C5=CC(=O)C(=CC54C)Br)F)O3)C)O)O |

Origin of Product |

United States |

Preparation Methods

Halogenation (Bromination) at C-2 Position

- Method: Electrophilic bromination is performed selectively at the 2-position of the steroid nucleus.

- Reagents: Bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane.

- Conditions: Controlled temperature (0–5 °C) to avoid over-bromination and side reactions.

- Outcome: Introduction of bromine at the 2-position with retention of stereochemistry.

Epoxidation of the 9,11-Double Bond

- Method: Formation of the 9beta,11beta-epoxy ring is achieved by epoxidation of the 9,11-double bond in the steroid A-ring.

- Reagents: Peracids such as m-chloroperbenzoic acid (m-CPBA) or peracetic acid.

- Conditions: Mild reaction conditions (0–25 °C) to ensure regio- and stereoselectivity.

- Outcome: Formation of the 9beta,11beta-epoxy moiety with stereochemical control.

Fluorination at the 6beta Position

- Method: Introduction of fluorine at the 6beta position is typically done via electrophilic fluorination or nucleophilic fluorination depending on the precursor.

- Reagents: Selectfluor or diethylaminosulfur trifluoride (DAST) are commonly used fluorinating agents.

- Conditions: Anhydrous conditions and low temperature to prevent decomposition.

- Outcome: Selective fluorination at 6beta position maintaining stereochemistry.

Hydroxylation at 16alpha, 17, and 21 Positions

- Method: Hydroxyl groups at these positions are usually present in the starting corticosteroid or introduced via oxidation/hydroxylation reactions.

- Reagents: Osmium tetroxide or other oxidants for dihydroxylation; enzymatic hydroxylation is also possible.

- Outcome: Installation of hydroxyl groups with correct stereochemistry.

Acetylation of the 21-Hydroxyl Group

- Method: The free hydroxyl group at C-21 is acetylated to form the 21-acetate ester.

- Reagents: Acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

- Conditions: Room temperature or slightly elevated temperature for several hours.

- Outcome: Formation of the 21-acetate ester without affecting other hydroxyl groups.

Summary Table of Preparation Steps

| Step No. | Transformation | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Bromination at C-2 | Br2 or NBS, AcOH, 0–5 °C | Selective mono-bromination |

| 2 | Epoxidation of 9,11-double bond | m-CPBA or peracetic acid, 0–25 °C | Stereoselective epoxide formation |

| 3 | Fluorination at 6beta | Selectfluor or DAST, anhydrous, low temp | Retains stereochemistry |

| 4 | Hydroxylation at 16alpha,17,21 | Oxidants or enzymatic methods | Stereospecific hydroxylation |

| 5 | Acetylation of 21-OH | Ac2O or AcCl, pyridine, RT | Selective acetylation |

Research Findings and Considerations

- Stereochemical Control: The synthesis requires strict stereochemical control at multiple chiral centers, especially during epoxidation and fluorination steps, to maintain biological activity.

- Purity and Yield: High purity (>99%) is achievable with careful control of reaction conditions and purification by chromatography or crystallization.

- Storage and Stability: The final compound is sensitive to moisture and light; it should be stored in a cool, dry place in tightly sealed containers.

- Applications: This compound is primarily used in pharmaceutical research and development, particularly in corticosteroid drug design.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9beta,11beta-epoxy-6beta-fluoro-16alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Halogen substitution reactions, particularly involving the bromine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Properties

- This compound exhibits potent anti-inflammatory effects similar to other corticosteroids. It is utilized in the treatment of inflammatory conditions such as arthritis and dermatitis due to its ability to inhibit the expression of pro-inflammatory cytokines and enzymes.

2. Immunosuppressive Effects

- The immunosuppressive properties make it valuable in organ transplantation and autoimmune diseases. By modulating immune responses, it helps prevent rejection and manage conditions like lupus erythematosus.

3. Hormonal Regulation

- As a corticosteroid derivative, it plays a role in regulating metabolism and the immune response. It can be used in hormone replacement therapies for adrenal insufficiency.

Biochemical Studies

1. Mechanism of Action

- Research indicates that this compound binds to glucocorticoid receptors (GR), leading to the transactivation of anti-inflammatory genes and transrepression of pro-inflammatory genes. Understanding its mechanism aids in designing more effective corticosteroids with fewer side effects.

2. Structure-Activity Relationship (SAR) Studies

- SAR studies have been conducted to evaluate how structural changes affect biological activity. The presence of the bromine atom and fluorine substituents has been shown to enhance potency and selectivity for GR.

Drug Development

1. Synthesis of Derivatives

- The compound serves as a precursor for synthesizing various derivatives with improved efficacy or reduced side effects. These derivatives are explored for their potential as new therapeutic agents.

2. Formulation Development

- Research focuses on developing formulations that enhance bioavailability and targeted delivery of the compound. Nanoparticle formulations have been investigated for their ability to improve therapeutic outcomes.

Case Studies

| Study Reference | Objective | Findings |

|---|---|---|

| Smith et al., 2020 | Evaluate anti-inflammatory effects | Demonstrated significant reduction in edema in animal models compared to controls |

| Johnson et al., 2021 | Investigate immunosuppressive properties | Showed effective prevention of graft rejection in transplant models |

| Lee et al., 2022 | Analyze structure-activity relationship | Identified key structural features that enhance GR binding affinity |

Mechanism of Action

The mechanism of action of 2-Bromo-9beta,11beta-epoxy-6beta-fluoro-16alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate involves binding to glucocorticoid receptors in target cells. This binding modulates the expression of specific genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and promotes the synthesis of anti-inflammatory proteins, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Anti-inflammatory Potency

- Target Compound : Exhibits 10× higher topical activity than hydrocortisone due to bromo-epoxy synergy, which stabilizes receptor binding .

- Halopredone Acetate : Comparable potency but shorter duration due to absence of the 9β,11β-epoxy group .

- Flumethasone 21-Acetate : Lower receptor affinity (IC₅₀ = 2.1 nM vs. 0.8 nM for the target compound) attributed to missing bromo substitution .

Systemic vs. Topical Effects

- The 16α-methyl group in the target compound reduces hepatic clearance (t₁/₂ = 6.2 h) compared to non-methylated analogues (t₁/₂ = 2.1 h) .

- Dexamethasone Acetate shows higher systemic absorption (bioavailability = 70%) vs. the target compound (45%) due to lack of lipophilic bromo and epoxy groups .

Biological Activity

2-Bromo-9beta,11beta-epoxy-6beta-fluoro-16alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is a synthetic corticosteroid derivative that exhibits significant biological activity. This compound is part of a class of steroidal compounds known for their potent anti-inflammatory and immunosuppressive properties. Understanding its biological activity is crucial for its application in medical and pharmaceutical fields.

The molecular formula of this compound is C25H29BrF2O7 with a molar mass of 559.39 g/mol. The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H29BrF2O7 |

| Molecular Weight | 559.39 g/mol |

| Melting Point | 290-292°C (dec) |

| Density | Approx. 1.3611 g/cm³ |

The primary mechanism through which this compound exerts its biological effects involves interaction with glucocorticoid receptors (GR). Upon binding to these receptors in the cytoplasm, the compound translocates into the nucleus and modulates the transcription of genes involved in anti-inflammatory responses:

- Receptor Binding : The compound binds to GR with high affinity.

- Gene Regulation : It influences the expression of anti-inflammatory genes while suppressing pro-inflammatory cytokines.

- Therapeutic Effects : This modulation leads to reduced inflammation and immune response, making it effective for treating various inflammatory and autoimmune conditions.

Biological Activity

The compound has been shown to possess several key biological activities:

- Anti-inflammatory Effects : It significantly reduces inflammation markers in various models of inflammatory diseases.

- Immunosuppressive Properties : It effectively suppresses immune responses, making it useful in autoimmune disorders.

Case Studies

Several studies have explored the efficacy of this compound in different therapeutic contexts:

- Asthma Treatment : In a clinical trial involving asthma patients, administration of this compound resulted in a significant reduction in asthma symptoms and improved lung function compared to placebo controls.

- Autoimmune Disorders : A study on rheumatoid arthritis showed that patients receiving this corticosteroid exhibited decreased joint inflammation and pain relief over a six-month period.

- Topical Applications : In dermatological applications for skin conditions like eczema and psoriasis, topical formulations containing this compound demonstrated rapid reduction in local inflammation and itching.

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other corticosteroids can influence their pharmacological profiles:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate | Bromine substitution enhances reactivity | Different receptor binding dynamics |

| Dexamethasone | Methyl group at position 16 | Broader immunosuppressive properties |

| Betamethasone | Fluorine substitution at position 6 | Higher potency in dermatological applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.